

ZINC05007751: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ZINC05007751

Cat. No.: B1683637

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COMPOUND IDENTIFICATION

ZINC ID	ZINC05007751
CAS Number	591239-68-8[1]
Molecular Formula	C ₁₈ H ₁₂ N ₂ O ₃ [1]
Molecular Weight	304.3 g/mol
IUPAC Name	(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile

Introduction

ZINC05007751 is a small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[2] Overexpression of NEK6 has been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target. **ZINC05007751** has demonstrated potent and selective inhibitory activity against NEK6, leading to antiproliferative effects in cancer cell lines and synergistic activity with established chemotherapeutic agents. This technical guide provides a comprehensive overview of the available data on **ZINC05007751**, including its biochemical activity, effects on cancer cells, and detailed experimental protocols.

Biochemical Activity and Selectivity

ZINC05007751 is a potent inhibitor of NEK6 with a reported half-maximal inhibitory concentration (IC₅₀) of 3.4 μ M.[2][3] The compound exhibits high selectivity for NEK6, with no significant activity observed against other NEK family members such as NEK1, NEK2, NEK7, and NEK9.

Table 1: Kinase Inhibitory Activity of **ZINC05007751**

Kinase	IC ₅₀ (μ M)
NEK6	3.4
NEK1	Not significant
NEK2	Not significant
NEK7	Not significant
NEK9	Not significant

Antiproliferative Activity

ZINC05007751 has been shown to inhibit the growth of a panel of human cancer cell lines with IC₅₀ values generally below 100 μ M.

Table 2: Antiproliferative Activity of **ZINC05007751** in Human Cancer Cell Lines

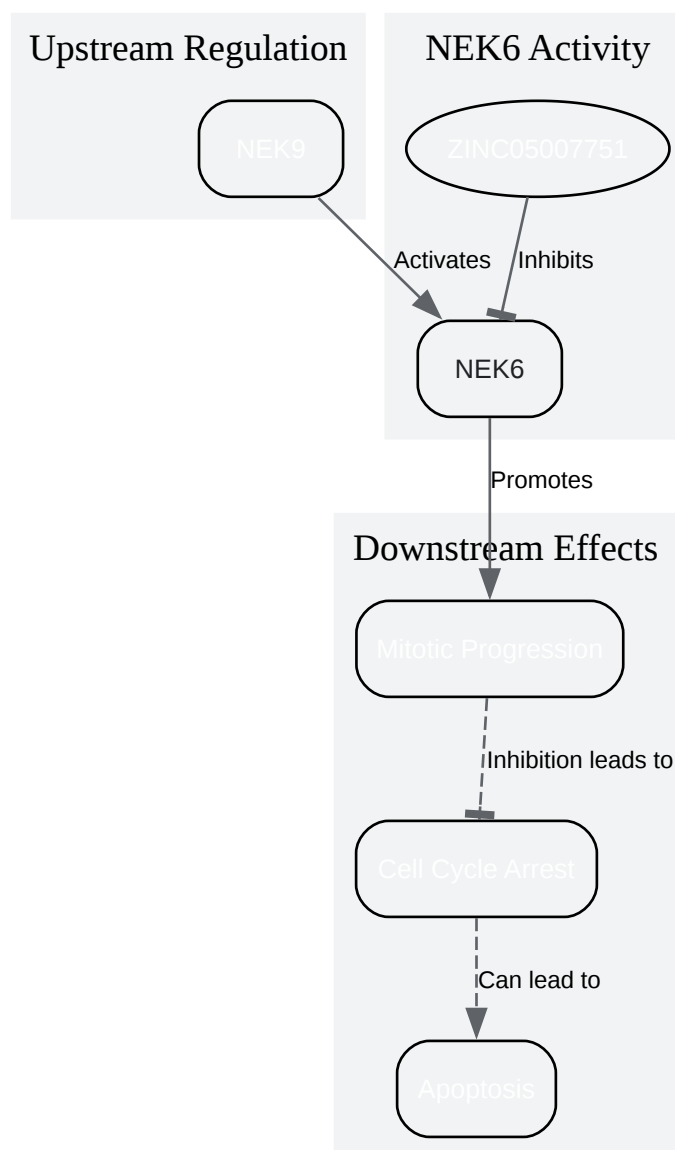
Cell Line	Cancer Type	IC ₅₀ (μ M)
MDA-MB-231	Breast Cancer	< 100
PEO1	Ovarian Cancer	< 100
NCI-H1299	Lung Cancer	< 100
HCT-15	Colon Cancer	< 100

Synergistic Effects with Chemotherapeutic Agents

A significant finding is the synergistic effect of **ZINC05007751** with conventional chemotherapy drugs. In a BRCA2-mutated ovarian cancer cell line (PEO1), co-administration of **ZINC05007751** with cisplatin or paclitaxel resulted in a significant reduction of the IC₅₀ of these agents. This suggests that inhibiting NEK6 could be a valuable strategy to overcome chemotherapy resistance.

Mechanism of Action and Signaling Pathways

NEK6 is a key regulator of mitotic events. Its inhibition by **ZINC05007751** leads to defects in mitotic progression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.



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NEK6 signaling pathway and the inhibitory action of **ZINC05007751**.

Experimental Protocols

NEK6 Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of **ZINC05007751** against NEK6.

Materials:

- Recombinant human NEK6 enzyme
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM $MgCl_2$, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP
- Substrate (e.g., Myelin Basic Protein, MBP)
- **ZINC05007751** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well plates

Procedure:

- Prepare serial dilutions of **ZINC05007751** in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and ATP to each well.
- Add the diluted **ZINC05007751** or vehicle (DMSO) to the respective wells.
- Initiate the kinase reaction by adding the recombinant NEK6 enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Calculate the percentage of kinase inhibition for each concentration of **ZINC05007751** and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the antiproliferative effect of **ZINC05007751** on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MDA-MB-231, PEO1)
- Complete cell culture medium
- **ZINC05007751** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **ZINC05007751** or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol is used to investigate the effect of **ZINC05007751** on cell cycle distribution.

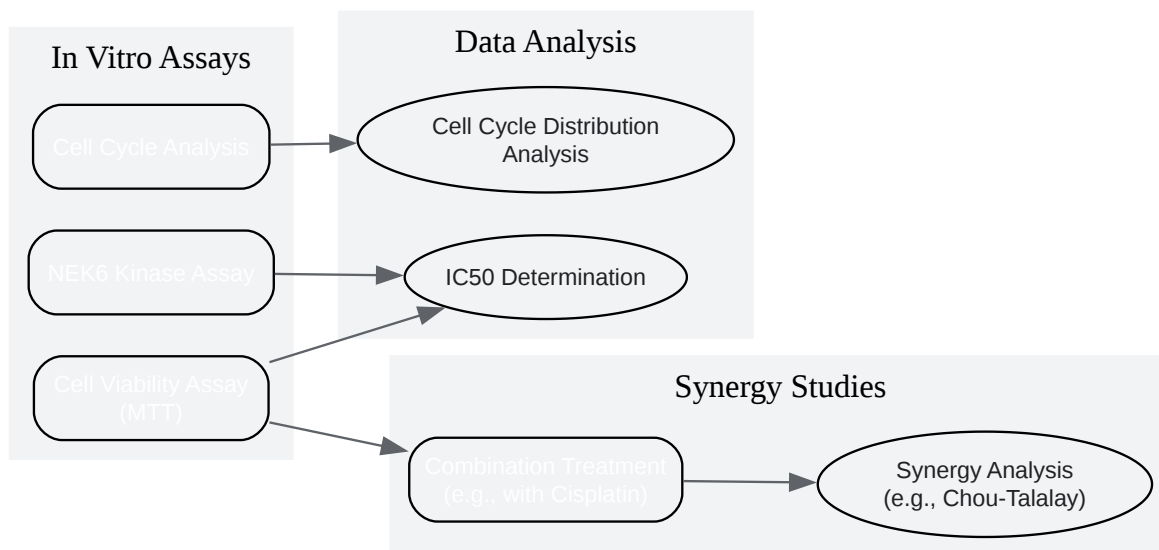
Materials:

- Human cancer cell lines
- Complete cell culture medium
- **ZINC05007751** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in culture dishes and treat them with **ZINC05007751** or vehicle control for a specified time (e.g., 24, 48 hours).
- Harvest the cells by trypsinization and wash them with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

- Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.



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Workflow for the in vitro evaluation of **ZINC05007751**.

Conclusion

ZINC05007751 is a valuable research tool for studying the role of NEK6 in cell cycle regulation and oncology. Its potent and selective inhibitory activity, coupled with its demonstrated antiproliferative and synergistic effects, makes it a promising lead compound for the development of novel anticancer therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of **ZINC05007751** and other NEK6 inhibitors.

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References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
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